Icosa-2,4,6-trienoic acid
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Overview
Description
Icosa-2,4,6-trienoic acid is a long-chain fatty acid with a unique structure characterized by three conjugated double bonds at positions 2, 4, and 6. This compound is part of the larger family of polyunsaturated fatty acids, which are known for their significant roles in biological systems and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Icosa-2,4,6-trienoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated triene structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources or the chemical synthesis from simpler precursors. The extraction process often includes the use of solvents like hexane or ethanol to isolate the fatty acid from biological materials. Chemical synthesis on an industrial scale may utilize catalytic hydrogenation and dehydrogenation processes to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Icosa-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or ozone.
Reduction: The reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated fatty acids.
Scientific Research Applications
Icosa-2,4,6-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable plastics and as a component in lubricants and coatings.
Mechanism of Action
The mechanism of action of Icosa-2,4,6-trienoic acid involves its interaction with cellular membranes and enzymes. It can modulate the fluidity of cell membranes, affecting membrane-bound proteins and signaling pathways. The compound is also known to interact with enzymes involved in fatty acid metabolism, influencing the production of bioactive lipids .
Comparison with Similar Compounds
Similar Compounds
- All-cis-icosa-8,11,14-trienoic acid
- Eicosatrienoic acid (all-cis-11,14,17-eicosatrienoic acid)
Uniqueness
Icosa-2,4,6-trienoic acid is unique due to its specific conjugated triene structure, which imparts distinct chemical reactivity and biological activity compared to other polyunsaturated fatty acids.
Properties
CAS No. |
27070-56-0 |
---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(2E,4E,6E)-icosa-2,4,6-trienoic acid |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h14-19H,2-13H2,1H3,(H,21,22)/b15-14+,17-16+,19-18+ |
InChI Key |
BBWMTEYXFFWPIF-CJBMEHDJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C=C/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC=CC=CC(=O)O |
Origin of Product |
United States |
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